molecular formula C8H13ClN4 B14790288 1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

Cat. No.: B14790288
M. Wt: 200.67 g/mol
InChI Key: RJGQFJPPTOGYIE-UHFFFAOYSA-N
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Description

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride is a compound that features a pyrrolidine ring substituted with a pyrimidine group. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and precise control over reaction conditions, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrimidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

1-pyrimidin-4-ylpyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C8H12N4.ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5,9H2;1H

InChI Key

RJGQFJPPTOGYIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C2=NC=NC=C2.Cl

Origin of Product

United States

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